Methyl 3-[(4-Hydroxyphenyl)amino]propanoate
Overview
Description
“Methyl 3-[(4-Hydroxyphenyl)amino]propanoate” is a chemical compound with the CAS Number: 70156-40-0 . It has a molecular weight of 195.22 . The compound is a white to yellow or pink solid . It is a useful synthetic intermediate and can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents .
Synthesis Analysis
The synthesis of this compound involves the reaction of N-(4-hydroxyphenyl)-β-alanine hydrazide with aromatic aldehydes in methanol at reflux temperature .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C10H13NO3/c1-14-10(13)6-7-11-8-2-4-9(12)5-3-8/h2-5,11-12H,6-7H2,1H3 .Chemical Reactions Analysis
“this compound” has been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes . It reduces primary root growth but markedly induces lateral root formation in perilla seedlings .Physical and Chemical Properties Analysis
“this compound” is a white to yellow or pink solid . It has a molecular weight of 195.22 and is stored at a temperature of +4C .Scientific Research Applications
Leukotriene Inhibition
Methyl 3-[(4-Hydroxyphenyl)amino]propanoate plays a role in the inhibition of leukotriene A(4) hydrolase, an enzyme implicated in inflammatory diseases. Research has identified compounds, including this chemical, as potent inhibitors, offering therapeutic potential for diseases like inflammatory bowel disease, psoriasis, rheumatoid arthritis, and asthma (Penning et al., 2002).
Synthetic Routes Exploration
Studies have also explored various synthetic routes to create derivatives of this compound. These derivatives have been shown to have interesting conformational properties, which could be significant in various chemical applications (Tye & Skinner, 2002).
Antioxidant Applications
Research indicates that this compound, loaded by mesoporous silica nanoparticles, serves as an effective antioxidant for synthetic ester lubricant oil. This application is crucial in enhancing the oxidative stability of industrial oils (Huang et al., 2018).
Uterine Relaxant Activity
The compound has been part of the design and synthesis of molecules for uterine relaxant activity. These studies aim to develop new therapeutic agents for controlling preterm labor (Viswanathan et al., 2005).
Opioid Receptor Activity
This compound derivatives have been synthesized to study their effects on opioid receptors. These derivatives are vital in understanding and developing new opioid antagonists (Weltrowska et al., 2009).
Mechanism of Action
Target of Action
Methyl 3-[(4-Hydroxyphenyl)amino]propanoate is a complex compound that interacts with multiple targets. It has been reported to have a significant impact on biological nitrification, a process crucial for nitrogen cycling in the environment . The compound’s primary targets are the enzymes involved in this process .
Mode of Action
The compound acts as a nitrification inhibitor, reducing nitrogen loss by suppressing soil nitrification . It also modulates plant growth and root system architecture (RSA) through its interaction with the NO/ROS-mediated auxin signaling pathway in plants .
Biochemical Pathways
This compound affects several biochemical pathways. It influences carbon/nitrogen metabolism and secondary metabolism, contributing to its impact on plant growth . The compound also modulates the phenylpropanoid metabolism pathway, resulting in the differential accumulation of secondary metabolites in plant roots and leaves .
Result of Action
The compound’s action results in a reduction of primary root growth but a marked induction of lateral root formation in plants . It also leads to the differential expression of genes involved in various metabolic pathways, affecting plant growth and secondary metabolite accumulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, soil conditions can affect its ability to inhibit nitrification . Additionally, the compound’s impact on plant growth and development may vary depending on the specific plant species and environmental conditions .
Safety and Hazards
Future Directions
“Methyl 3-[(4-Hydroxyphenyl)amino]propanoate” modulates root system architecture and metabolite profiles and improves the contents of medicinal ingredients in perilla plants . These results suggest that the application of “this compound” may represent a useful strategy for medicinal plant cultivation .
Properties
IUPAC Name |
methyl 3-(4-hydroxyanilino)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)6-7-11-8-2-4-9(12)5-3-8/h2-5,11-12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UABLHBNVYKMVKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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